6-Ethylnicotinonitrile
Overview
Description
6-Ethylnicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Research
- Application : 6-Ethylnicotinonitrile derivatives like [18F]FDDNP are used in positron emission tomography (PET) for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease (AD) patients. This noninvasive technique aids in diagnostic assessments and monitoring response to treatments in AD (Shoghi-Jadid et al., 2002).
Chemical Synthesis
- Application : In chemical synthesis, isonicotinic acid, related to this compound, is used as a catalyst in the preparation of pyranopyrazoles, demonstrating its relevance in the development of efficient and environmentally friendly synthesis methods (Zolfigol et al., 2013).
Industrial and Pharmaceutical Applications
- Application : The pyrolysis of compounds like 5-arylazonicotinonitriles, which are structurally related to this compound, leads to the synthesis of new pyridine derivatives. These derivatives have potential applications in the pharmaceutical and dye industries (Al-Awadi et al., 2017).
Environmental Applications
- Application : In environmental science, compounds structurally similar to this compound, like ethylenediaminetetraacetic acid (EDTA), are used as chelating agents in various applications, including soil remediation and wastewater treatment. The biodegradability of these agents is crucial for reducing environmental impact (Pinto et al., 2014).
Drug Synthesis
- Application : In the pharmaceutical industry, derivatives of this compound, such as ethyl 6-chloro-5-cyano-2-methylnicotinate, are used in the synthesis of drugs like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This highlights its role in the development of new therapeutic agents (Andersen et al., 2013).
Mechanism of Action
Target of Action
It’s known that many drugs containing nicotinonitrile derivatives, such as bosutinib, milrinone, neratinib, and olprinone, have important biological, therapeutic, and medicinal properties . Therefore, it’s plausible that 6-Ethylnicotinonitrile may interact with similar targets.
Mode of Action
It’s known that neonicotinoids, which are chemically similar to nicotinonitriles, act as agonists at nicotinic acetylcholine receptors . They bind to these receptors, stimulating neurons and ultimately blocking synaptic transmission
Biochemical Pathways
Studies on nicotine degradation in bacteria have identified three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . Given the structural similarity between nicotine and this compound, it’s possible that similar pathways could be involved.
Pharmacokinetics
The physicochemical properties of drugs, including their ph, solubility, and interactions with enzymes and transporters, can significantly impact their adme properties . Therefore, understanding these properties of this compound could provide insights into its pharmacokinetics.
Result of Action
It’s known that m6a rna methylation, which is chemically similar to nicotinonitriles, has diverse molecular and cellular effects in leukemias
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the biochemical reactions related to the action of Ethionamide
Cellular Effects
The cellular effects of 6-Ethylnicotinonitrile are not well-documented. Given its association with Ethionamide, it may influence cell function in a manner similar to this antibiotic. Ethionamide is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall in Mycobacterium tuberculosis . This suggests that this compound may also have some impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As an impurity of Ethionamide, it may share some of the same mechanisms of action. Ethionamide is a prodrug that is activated by a mycobacterial enzyme, EthA, producing a reactive species that inhibits the enoyl reductase, InhA, thereby blocking mycolic acid synthesis .
Metabolic Pathways
Given its association with Ethionamide, it may be involved in similar metabolic pathways, particularly those related to the metabolism of Ethionamide in Mycobacterium tuberculosis .
Properties
IUPAC Name |
6-ethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYRKQKCSOWBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592593 | |
Record name | 6-Ethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-52-4 | |
Record name | 6-Ethyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3222-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.